AN0128

Catalog No.
S518854
CAS No.
872044-70-7
M.F
C20H16BCl2NO3
M. Wt
400.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AN0128

CAS Number

872044-70-7

Product Name

AN0128

IUPAC Name

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate

Molecular Formula

C20H16BCl2NO3

Molecular Weight

400.1 g/mol

InChI

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3

InChI Key

ZTLSOLUCMQEGEA-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

Solubility

Soluble in DMSO

Synonyms

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane, AN-0128, AN0128

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O

Description

The exact mass of the compound 3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane is 399.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AN0128 is a novel compound classified as a boron-containing antibacterial agent, specifically a borinic acid derivative. It has garnered attention for its potential therapeutic applications, particularly in dermatological conditions. The compound exhibits anti-inflammatory properties and has been studied for its effectiveness against various bacterial strains, making it a candidate for treating skin infections and inflammatory diseases.

Typical of boron-containing compounds. It can undergo hydrolysis to form boronic acids, which are crucial in organic synthesis and medicinal chemistry. The compound's reactivity is influenced by the presence of the boron atom, allowing it to interact with nucleophiles and electrophiles in various chemical environments. Additionally, AN0128 can engage in cross-coupling reactions, which are significant in the synthesis of complex organic molecules.

The biological activity of AN0128 is characterized by its broad-spectrum antibacterial effects and potent anti-inflammatory properties. In vitro studies have shown that AN0128 can inhibit the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, from human peripheral blood mononuclear cells stimulated with lipopolysaccharides. Specifically, it demonstrated 99% inhibition of interleukin-1 beta and complete inhibition of tumor necrosis factor-alpha at a concentration of 10 µM . These findings suggest that AN0128 may be effective in managing inflammatory responses associated with bacterial infections.

AN0128 can be synthesized through various methods typical of boron-containing compounds. One common approach involves the reaction of trialkylboranes with lithium-containing organic molecules to generate borinic esters. Additionally, microwave-assisted synthesis techniques have been employed to enhance yields and reduce reaction times. The synthesis often requires careful control of conditions to ensure the stability of the borinic acid structure during formation .

The primary applications of AN0128 lie in dermatology and infectious disease treatment. Its antibacterial properties make it suitable for developing topical formulations aimed at treating skin infections, including acne and other inflammatory skin conditions. Furthermore, its ability to modulate inflammatory responses positions AN0128 as a potential candidate for broader therapeutic uses in managing chronic inflammatory diseases.

Interaction studies involving AN0128 have focused on its safety profile and efficacy in biological systems. Genetic toxicology assessments have indicated that AN0128 does not exhibit significant genotoxicity, making it a promising candidate for clinical use . Furthermore, studies have explored its interactions with various cellular pathways involved in inflammation and immunity, highlighting its potential as a therapeutic agent without substantial adverse effects.

Several compounds share structural or functional similarities with AN0128, particularly within the class of boron-containing agents:

Compound NameStructure TypeBiological ActivityUnique Features
AN2690BenzoxaboroleAntifungalAdvanced to Phase 3 clinical trials for onychomycosis treatment
AN2728BenzoxaboroleAnti-inflammatoryPhosphodiesterase-4 inhibitor for atopic dermatitis
2-Aminoethoxydiphenyl borate (2-APB)Borinic acid derivativeCalcium channel inhibitionInvestigated for prostate cancer treatment
TavaboroleBenzoxaboroleAntifungalTopical application for nail fungus
AN2898BenzoxaboroleAnti-inflammatoryStudied for atopic dermatitis and psoriasis

Uniqueness of AN0128: Unlike many similar compounds that primarily target fungal infections or specific inflammatory pathways, AN0128 exhibits a dual action as both an antibacterial and anti-inflammatory agent, making it versatile in treating cutaneous diseases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.0600289 g/mol

Monoisotopic Mass

399.0600289 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8RT8P7QL3A

Drug Indication

Investigated for use/treatment in acne, atopic dermatitis, pediatric indications, and psoriasis and psoriatic disorders.

Mechanism of Action

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response.

Wikipedia

AN0128

Dates

Modify: 2024-02-18
1: Baker SJ, Akama T, Zhang YK, Sauro V, Pandit C, Singh R, Kully M, Khan J, Plattner JJ, Benkovic SJ, Lee V, Maples KR. Identification of a novel boron-containing antibacterial agent (AN0128) with anti-inflammatory activity, for the potential treatment of cutaneous diseases. Bioorg Med Chem Lett. 2006 Dec 1;16(23):5963-7. PubMed PMID: 16997550.
2: Luan Q, Desta T, Chehab L, Sanders VJ, Plattner J, Graves DT. Inhibition of experimental periodontitis by a topical boron-based antimicrobial. J Dent Res. 2008 Feb;87(2):148-52. PubMed PMID: 18218841.
3: Ciaravino V, Plattner J, Chanda S. An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environ Mol Mutagen. 2013 Jun;54(5):338-46. doi: 10.1002/em.21779. PubMed PMID: 23625818.

Explore Compound Types